2-[(3-{[(Benzylthio)acetyl]amino}benzoyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZAMIDO}BENZOIC ACID is a complex organic compound that features a benzylsulfanyl group, an acetamido group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZAMIDO}BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:
Formation of Benzylsulfanyl Acetamide: This step involves the reaction of benzyl mercaptan with chloroacetamide under basic conditions to form benzylsulfanyl acetamide.
Coupling with Benzoic Acid Derivative: The benzylsulfanyl acetamide is then coupled with a benzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Cyclization and Purification: The final step involves cyclization and purification of the product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZAMIDO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The acetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZAMIDO}BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZAMIDO}BENZOIC ACID involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The acetamido and benzoic acid moieties can also participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-{2-[2-(BENZYLSULFANYL)ACETAMIDO]BENZAMIDO}BENZOIC ACID: This compound is structurally similar but differs in the position of the substituents on the benzene ring.
Benzylsulfanyl Acetamide Derivatives: These compounds share the benzylsulfanyl and acetamido groups but lack the benzoic acid moiety.
Uniqueness
2-{3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZAMIDO}BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H20N2O4S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[[3-[(2-benzylsulfanylacetyl)amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C23H20N2O4S/c26-21(15-30-14-16-7-2-1-3-8-16)24-18-10-6-9-17(13-18)22(27)25-20-12-5-4-11-19(20)23(28)29/h1-13H,14-15H2,(H,24,26)(H,25,27)(H,28,29) |
InChI Key |
GQSYSRJPOSZQLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.